molecular formula C14H18FNO2 B3235625 2-Piperidineacetic acid, alpha-(4-fluorophenyl)-, methyl ester CAS No. 1354631-33-6

2-Piperidineacetic acid, alpha-(4-fluorophenyl)-, methyl ester

Cat. No.: B3235625
CAS No.: 1354631-33-6
M. Wt: 251.30 g/mol
InChI Key: XISBAJBPDVRSPG-CHWSQXEVSA-N
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Description

2-Piperidineacetic acid, alpha-(4-fluorophenyl)-, methyl ester is a chemical compound with the molecular formula C14H18FNO2 It is a derivative of piperidine, a heterocyclic amine, and contains a fluorophenyl group

Scientific Research Applications

2-Piperidineacetic acid, alpha-(4-fluorophenyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Piperidineacetic acid, alpha-(4-fluorophenyl)-, methyl ester typically involves the esterification of 2-Piperidineacetic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants in an organic solvent such as toluene or dichloromethane. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Piperidineacetic acid, alpha-(4-fluorophenyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the fluorophenyl group.

Mechanism of Action

The mechanism of action of 2-Piperidineacetic acid, alpha-(4-fluorophenyl)-, methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methylphenidate: A compound with a similar piperidine structure, used as a central nervous system stimulant.

    Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.

Uniqueness

2-Piperidineacetic acid, alpha-(4-fluorophenyl)-, methyl ester is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

1354631-33-6

Molecular Formula

C14H18FNO2

Molecular Weight

251.30 g/mol

IUPAC Name

methyl (2R)-2-(4-fluorophenyl)-2-[(2R)-piperidin-2-yl]acetate

InChI

InChI=1S/C14H18FNO2/c1-18-14(17)13(12-4-2-3-9-16-12)10-5-7-11(15)8-6-10/h5-8,12-13,16H,2-4,9H2,1H3/t12-,13-/m1/s1

InChI Key

XISBAJBPDVRSPG-CHWSQXEVSA-N

Isomeric SMILES

COC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=C(C=C2)F

SMILES

COC(=O)C(C1CCCCN1)C2=CC=C(C=C2)F

Canonical SMILES

COC(=O)C(C1CCCCN1)C2=CC=C(C=C2)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Piperidineacetic acid, alpha-(4-fluorophenyl)-, methyl ester
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